molecular formula C12H16N2O2 B1418327 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 1171346-38-5

1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No.: B1418327
CAS No.: 1171346-38-5
M. Wt: 220.27 g/mol
InChI Key: RFUHAIQHQOAYMF-UHFFFAOYSA-N
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Description

1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine is a synthetic organic compound of interest in chemical research and development. It features a tetrahydroquinoline core, a structure found in various compounds with significant chemical and biological properties . The 7-amine substituent makes this scaffold a valuable building block for the synthesis of more complex molecules, such as laser dyes and pharmaceutical intermediates . The methoxyacetyl group at the 1-position is a key functional handle for further chemical modifications, allowing researchers to explore structure-activity relationships. Based on the properties of similar tetrahydroquinoline amines, this compound is expected to have good gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for research in central nervous system (CNS) active agents . It complies with Lipinski's rule of five, indicating good drug-likeness for investigative purposes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-8-12(15)14-6-2-3-9-4-5-10(13)7-11(9)14/h4-5,7H,2-3,6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUHAIQHQOAYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171346-38-5
Record name 1-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-methoxyethan-1-one
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Preparation Methods

Synthesis Pathways

  • Formation of Tetrahydroquinoline Core : This step often starts with aniline derivatives, which undergo cyclization reactions to form the tetrahydroquinoline ring system. The specific conditions, such as catalysts and solvents, can vary depending on the desired yield and purity.

  • Acylation with Methoxyacetyl Chloride : Once the tetrahydroquinoline core is formed, it is acylated with methoxyacetyl chloride to introduce the methoxyacetyl group. This reaction typically requires a base to facilitate the acylation process.

  • Purification : Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the final product.

Detailed Synthesis Protocol

Materials Needed:

  • Aniline derivatives
  • Methoxyacetyl chloride
  • Catalysts (e.g., palladium or platinum)
  • Solvents (e.g., ethanol, dichloromethane)
  • Bases (e.g., triethylamine)

Step-by-Step Procedure:

  • Formation of Tetrahydroquinoline Core :

    • React aniline derivatives with appropriate reagents under controlled conditions to form the tetrahydroquinoline ring.
    • Use TLC to monitor the reaction progress.
  • Acylation :

    • Add methoxyacetyl chloride to the tetrahydroquinoline core in the presence of a base.
    • Stir the mixture under an inert atmosphere until the reaction is complete.
  • Purification :

    • Use HPLC to purify the final product.
    • Confirm the structure and purity using NMR spectroscopy and mass spectrometry.

Analytical Characterization

To confirm the structure and purity of 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine, several analytical techniques are employed:

Technique Purpose
NMR Spectroscopy Confirm molecular structure
Mass Spectrometry Determine molecular weight and purity
HPLC Purify and quantify the compound
TLC Monitor reaction progress

Challenges and Considerations

  • Yield and Purity : Optimizing reaction conditions to achieve high yield and purity is crucial.
  • Stability : Understanding the stability of the compound under different conditions (e.g., light, temperature) is important for storage and handling.
  • Scalability : Developing scalable synthesis methods for industrial applications is a significant challenge.

Chemical Reactions Analysis

1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features enable it to mimic biologically active molecules, which is useful in drug design and development.

Case Study: Antimicrobial Activity
Preliminary studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains and fungi due to their structural similarities. The potential for developing new antimicrobial agents from this compound is promising .

Enzyme Inhibition Studies

The compound is utilized in studies focusing on enzyme inhibition mechanisms. Its ability to interact with specific enzymes makes it a valuable tool for understanding biochemical pathways.

Mechanism of Action
The methoxyacetyl group can form hydrogen bonds and hydrophobic interactions at the active sites of enzymes, leading to inhibition or modulation of their activities. This characteristic has been explored in various studies aiming to design selective enzyme inhibitors .

Receptor Binding Studies

Due to its structural similarity to neurotransmitters and hormones, 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine is used in receptor binding studies. It aids in understanding the interactions between small molecules and receptor proteins.

Case Study: Opioid Receptor Studies
Research has shown that modifications of tetrahydroquinoline derivatives can lead to varying degrees of efficacy at opioid receptors (MOR and DOR). This highlights the compound's potential in developing pain management therapies with reduced side effects .

Agrochemicals

The compound is also explored for its applications in agrochemical formulations. Its ability to act as an intermediate allows for the synthesis of herbicides and pesticides that are crucial for modern agriculture.

Specialty Chemicals

In industrial settings, 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine is employed as a building block for specialty chemicals used in various applications ranging from coatings to pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyacetyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the tetrahydroquinoline ring can interact with receptor proteins, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and commercial attributes of 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine and its analogs:

Compound Name Substituent(s) Molecular Formula CAS Number Purity Price (per gram) Key Applications/Notes
1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine Methoxyacetyl (-OCH₂CO-) C₁₂H₁₇N₂O₂* 361179-31-9 95% Inquiry-based Pharmaceutical intermediate
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride Methyl (-CH₃) C₁₀H₁₅ClN₂ 927684-97-7 95%+ €466 (1g) Medical intermediate
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine Methylsulfonyl (-SO₂CH₃) C₁₀H₁₄N₂O₂S N/A N/A N/A Potential protease inhibitor scaffold
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine Methyl (isoquinoline core) C₁₀H₁₄N₂ 2139294-76-9 N/A N/A Structural isomer; similarity score 1.00
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Chloro, ethanone C₁₂H₁₄ClNO₂ 57368-84-0 N/A N/A Reactive intermediate for acylations
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-5-amine Dimethoxy (isoquinoline core) C₁₁H₁₆N₂O₂ 1306603-61-1 95% N/A CNS drug candidate precursor

*Inferred formula; exact mass requires further validation.

Key Comparative Insights

However, the methyl derivative’s hydrochloride salt is more cost-effective (€466/g) and widely used in medicinal chemistry due to its simplicity . The methylsulfonyl analog () offers enhanced electronegativity and stability, making it suitable for targeting sulfonamide-sensitive enzymes, though commercial availability and pricing data are lacking.

Structural Isomerism: Isoquinoline derivatives (e.g., 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine) exhibit a fused benzene-pyridine ring system, altering electronic distribution and binding affinity compared to quinoline-based compounds . For example, 6,7-dimethoxy substitution on isoquinoline (CAS: 1306603-61-1) is associated with serotonin receptor modulation .

Reactivity and Applications: The chloro-ethanone derivative (CAS: 57368-84-0) serves as a reactive intermediate for further functionalization, whereas the target compound’s acetyl group may undergo hydrolysis or conjugation reactions . The urea derivative of the target compound (CAS: 1203140-25-3, ) highlights its utility in generating combinatorial libraries for kinase or GPCR-targeted drug discovery.

Biological Activity

1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine is a compound within the tetrahydroquinoline class, notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine features a methoxyacetyl group attached to the nitrogen atom of the tetrahydroquinoline ring. This unique structure contributes to its biological properties, allowing it to interact with various molecular targets.

Property Details
Molecular Formula C₁₀H₁₃N₂O₂
Molecular Weight 181.22 g/mol
CAS Number 1171346-38-5

The biological activity of 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxyacetyl group can form hydrogen bonds and hydrophobic interactions at the active sites of enzymes, leading to inhibition or modulation of their activities. Additionally, the tetrahydroquinoline moiety may influence receptor binding and signal transduction pathways.

Antimicrobial Activity

Preliminary studies indicate that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains and fungi, suggesting that 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine may possess similar properties due to structural similarities.

Anticancer Potential

Research has demonstrated that tetrahydroquinoline derivatives can exhibit cytotoxic effects against cancer cell lines. A study evaluating related compounds found that certain derivatives had IC50 values lower than those of established chemotherapeutics like Doxorubicin . This suggests potential for 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine in cancer treatment.

Compound IC50 (µg/mL)
Doxorubicin37.5
Compound A12.5
Compound B10

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research indicates that the compound can inhibit specific enzymes involved in metabolic pathways. For example, studies on similar compounds have shown that they can interfere with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
  • Cell Line Studies : In vitro studies using MCF-7 breast cancer cells have highlighted the compound's potential to alter gene expression related to cell proliferation and apoptosis . The modulation of these pathways suggests a mechanism by which the compound may exert anticancer effects.
  • Comparative Analyses : Comparative studies with other tetrahydroquinoline derivatives reveal that variations in substitution patterns significantly affect biological activity. For instance, compounds lacking the methoxy group showed reduced efficacy in enzyme inhibition assays .

Q & A

Q. What are the recommended synthetic routes for 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine, and how can reaction yields be optimized?

Methodological Answer:

  • Key Routes :
    • Nucleophilic Acylation : Reacting 1,2,3,4-tetrahydroquinolin-7-amine with methoxyacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
    • Catalytic Methods : Use of palladium catalysts (e.g., Pd(dba)₂) or ligands (BINAP) for coupling reactions, as demonstrated in analogous tetrahydroquinoline syntheses .
  • Optimization Strategies :
    • Solvent Selection : Polar aprotic solvents (e.g., DMF, CH₂Cl₂/MeOH mixtures) improve solubility and reaction homogeneity .
    • Temperature Control : Maintain reaction temperatures between 0–25°C to minimize side reactions (e.g., over-acylation).
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water) to isolate pure product .

Q. What spectroscopic techniques are most effective for characterizing the structure of 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H-NMR : Identify protons on the tetrahydroquinoline ring (δ 1.5–3.0 ppm for CH₂ groups) and methoxyacetyl moiety (δ 3.3–3.5 ppm for OCH₃) .
    • ¹³C-NMR : Confirm carbonyl resonance (δ 170–175 ppm) and quaternary carbons in the aromatic region .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₂H₁₆N₂O₂) and isotopic patterns.
  • X-ray Crystallography : Resolve 3D conformation and confirm regiochemistry of the methoxyacetyl group .

Q. How can researchers ensure purity and stability during storage of this compound?

Methodological Answer:

  • Purity Assessment :
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
    • TLC : Monitor reaction progress with silica plates (ethyl acetate/hexane, Rf ~0.3–0.5).
  • Storage Conditions :
    • Temperature : Store at –20°C in airtight, light-protected vials to prevent degradation.
    • Atmosphere : Purge with inert gas (N₂ or Ar) to avoid oxidation .

Advanced Research Questions

Q. How can computational tools predict the reactivity of the methoxyacetyl group in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states and activation energies for substitution reactions .
  • Database Mining : Utilize the PISTACHIO or REAXYS databases to compare reaction pathways of structurally similar tetrahydroquinoline derivatives .
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict solvent-dependent regioselectivity .

Q. What strategies can resolve discrepancies in reported biological activities of tetrahydroquinoline derivatives?

Methodological Answer:

  • Experimental Design :
    • Dose-Response Studies : Test the compound across a wide concentration range (e.g., 1 nM–100 µM) in cellular assays (e.g., MTT for cytotoxicity) .
    • Control Groups : Include structurally analogous compounds (e.g., unsubstituted tetrahydroquinolines) to isolate the methoxyacetyl group’s contribution .
  • Data Analysis :
    • SAR Studies : Correlate electronic properties (Hammett σ values) of substituents with bioactivity trends .
    • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare published IC₅₀ values and identify outliers .

Q. How can the electronic properties of the tetrahydroquinoline core be modulated for targeted pharmacological effects?

Methodological Answer:

  • Functional Group Engineering :
    • Electron-Withdrawing Groups : Introduce sulfonyl or trifluoromethyl groups at the 2-position to enhance electrophilicity and receptor binding .
    • Conformational Locking : Synthesize fused-ring derivatives (e.g., benzodioxepine analogs) to restrict rotation and improve selectivity .
  • Metal Coordination : Design chelating ligands (e.g., with nitrogen donors) to form stable complexes with transition metals (Cu²⁺, Fe³⁺) for catalytic or therapeutic applications .

Q. What advanced techniques validate the compound’s metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Assays :
    • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂) via LC-MS quantification .
    • CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .
  • In Silico Predictions : Apply ADMET models (e.g., SwissADME) to estimate permeability (LogP) and metabolic liability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine
Reactant of Route 2
1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine

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